MT2 Receptor Inactivity: Functional Profiling Against UCSF4226
The target compound demonstrates complete functional inactivity at both human MT1 and MT2 receptors, as evidenced by its pEC₅₀ values of <4.5 for inhibition of isoproterenol-stimulated cAMP production on hMT1 or hMT2 melatonin receptors transiently expressed in HEK cells [1]. In contrast, the reference MT2-selective agonist UCSF4226 (ZINC128734226) shows a pEC₅₀ of 8.2 ± 0.1 at hMT2 (% Emax = 89 ± 3%), confirming a >5000-fold potency difference [1]. This marked functional divergence validates the target compound’s role as a genuine inactive control, essential for reliably establishing assay signal-to-noise ratios.
| Evidence Dimension | Functional potency (pEC₅₀) at hMT2 receptor |
|---|---|
| Target Compound Data | pEC₅₀ < 4.5 (< ~31.6 µM) (% Emax not applicable, inactive) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226): pEC₅₀ 8.2 ± 0.1 (% Emax 89 ± 3%) |
| Quantified Difference | >3.7 log units (>5000-fold) lower potency for target compound |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT2 transiently expressed in HEK cells; tested up to 30 µM; n=4 independent experiments [1] |
Why This Matters
Procurement of the exact inactive control compound is critical for high-throughput screening (HTS) campaigns targeting MT2, as substitution with a structurally similar analog could introduce false positives or obscure the assay’s dynamic range.
- [1] Stein RM, Kang HJ, McCorvy JD, et al. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. 2020;579(7800):609-614. Extended Data Table 4. PMC7134359. View Source
